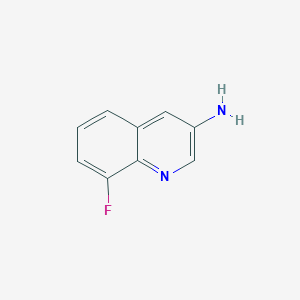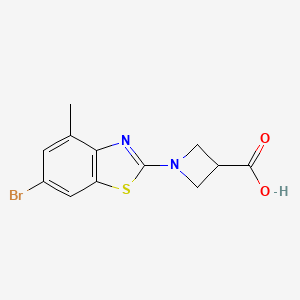
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
説明
The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.Chemical Reactions Analysis
The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .科学的研究の応用
Chemical Synthesis and Probe Development
3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran were synthesized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds demonstrate the utility of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives in understanding receptor-ligand interactions, highlighting their potential in the development of more selective and potent neonicotinoid insecticides (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
A study synthesized and evaluated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial activities. These compounds demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting the potential therapeutic applications of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, related structurally to 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, were evaluated for their inhibition performance against mild steel corrosion. These studies demonstrate how derivatives can serve as effective corrosion inhibitors, offering insights into the protective mechanisms at the molecular level (Saady et al., 2021).
Molecular Docking and Spectroscopic Analysis
Research on 3-(4-Chlorophenyl)-5-4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone explored its molecular structure, quantum chemical properties, and antimicrobial activity. These studies not only provide a foundation for understanding the structural and electronic properties of similar compounds but also suggest potential applications in designing new antimicrobial agents (Sivakumar et al., 2021).
Synthetic Methodologies
The development of new synthetic methodologies for triarylpyridine derivatives, which include the structural framework of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, has been reported. These compounds are noted for their broad spectrum of biological and pharmaceutical properties, highlighting the versatility of this chemical scaffold in various applications (Maleki, 2015).
特性
IUPAC Name |
6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWTQXWMBAVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
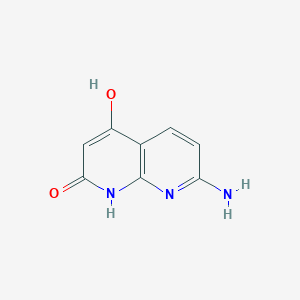
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
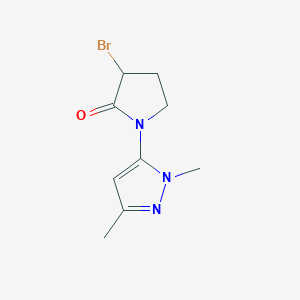
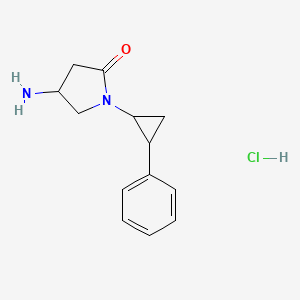
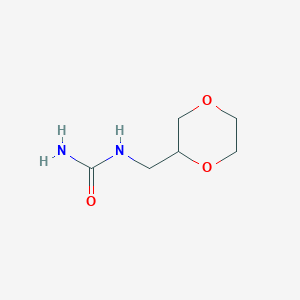
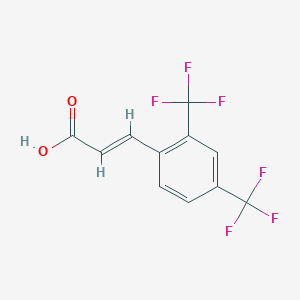
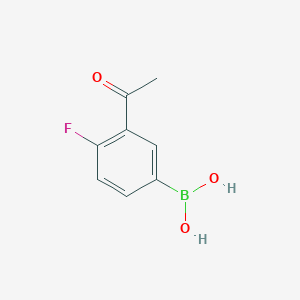
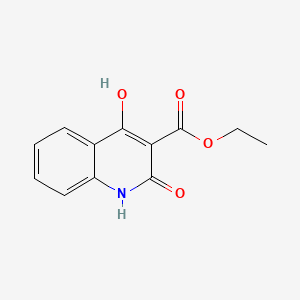
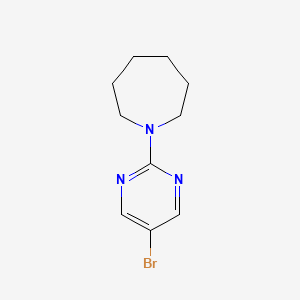
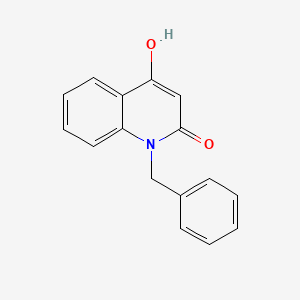
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
